2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound with a unique structure that includes a pyrazole ring, a nitro group, and a trifluoromethoxy phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps. One common approach is the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The pyrazole ring can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions may vary depending on the substituents, but common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The nitro group and pyrazole ring play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole
- 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine
- 1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Uniqueness
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of the trifluoromethoxy phenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and activities.
Properties
Molecular Formula |
C15H15F3N4O4 |
---|---|
Molecular Weight |
372.30 g/mol |
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C15H15F3N4O4/c1-9-14(22(24)25)10(2)21(19-9)8-13(23)20(3)11-4-6-12(7-5-11)26-15(16,17)18/h4-7H,8H2,1-3H3 |
InChI Key |
VYBDKKQALNAEAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N(C)C2=CC=C(C=C2)OC(F)(F)F)C)[N+](=O)[O-] |
Origin of Product |
United States |
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